![molecular formula C24H18FN3O B6509437 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-84-0](/img/structure/B6509437.png)
3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (EF-PQ) is a novel small molecule that has recently been studied for its potential scientific and medical applications. EF-PQ is a heterocyclic compound with a pyrazolo[4,3-c]quinoline core structure and is composed of two aromatic rings, a phenyl ring and a pyrazole ring, connected by an ethoxy bridge. EF-PQ has been studied for its potential as a therapeutic agent, due to its ability to interact with multiple cellular targets, including proteins, enzymes, and receptors. In addition, EF-PQ has been studied for its potential to modulate cellular processes, such as cell growth, differentiation, and apoptosis.
Scientific Research Applications
3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its potential scientific and medical applications. In particular, 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its potential to modulate cellular processes, such as cell growth, differentiation, and apoptosis. Additionally, 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its ability to interact with multiple cellular targets, including proteins, enzymes, and receptors. 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has also been studied for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases.
Mechanism of Action
Target of Action
The primary targets of 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline are the FLT3 and haspin kinases . These kinases play critical roles in the proliferation of many cancers . FLT3 is a receptor tyrosine kinase, mutations in which are associated with poor prognosis in acute myeloid leukemia (AML) patients .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The 3H-pyrazolo[4,3-f]quinoline core of the compound, synthesized via a one flask multi-component Doebner–Povarov reaction, acts as a kinase hinge binder . This moiety can be tuned to selectively inhibit cancer-associated kinases such as FLT3 and haspin .
Biochemical Pathways
The inhibition of FLT3 and haspin kinases by the compound affects the signaling pathways associated with these kinases. The compound inhibits the phosphorylation of FLT3 and histone H3, a haspin target, in cells . This results in the disruption of the downstream signaling pathways, leading to the inhibition of cancer cell proliferation .
Pharmacokinetics
The compound’s ability to inhibit the proliferation of flt3-driven aml cell lines with gi 50 values between 2–25 nm suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. The compound has remarkable potencies against FLT3-driven AML cell lines . It inhibits the phosphorylation of both FLT3 and histone H3 in cells, disrupting the downstream signaling pathways and leading to the inhibition of cancer cell proliferation .
Action Environment
The compound’s synthesis via a one flask multi-component doebner–povarov reaction suggests that it may be stable under a variety of conditions .
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline for laboratory experiments include its relatively simple synthesis, its ability to interact with multiple cellular targets, and its potential to modulate cellular processes, such as cell growth, differentiation, and apoptosis. The limitations of using 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline for laboratory experiments include its lack of specificity for certain cellular targets, its potential to interact with other molecules in the cell, and its potential to cause side effects, such as cell death.
Future Directions
The potential future directions for 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline research include further exploration of its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Additionally, further research is needed to determine the mechanism of action of 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, as well as to identify additional cellular targets and potential side effects. Furthermore, further research is needed to determine the efficacy of 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline in laboratory experiments, as well as to identify additional advantages and limitations of using 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline for laboratory experiments. Finally, further research is needed to explore the potential of 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline as a drug delivery vehicle, as well as its potential to modulate gene expression.
Synthesis Methods
3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can be synthesized from commercially available starting materials, such as 4-fluorophenylacetonitrile, 4-ethoxyphenylacetonitrile, and 3-amino-1-phenylpyrazole, through a series of reaction steps. The synthesis begins with the reaction of 4-fluorophenylacetonitrile and 4-ethoxyphenylacetonitrile in the presence of sodium ethoxide, to form the ethoxy bridge. This is followed by the reaction of the ethoxy bridge with 3-amino-1-phenylpyrazole, to form the pyrazolo[4,3-c]quinoline core structure of 3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline. Finally, the compound is purified by column chromatography.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-2-29-19-13-7-16(8-14-19)23-21-15-26-22-6-4-3-5-20(22)24(21)28(27-23)18-11-9-17(25)10-12-18/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJXWTKBCAPMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline |
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